molecular formula C13H12N6O B12641570 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920960-20-9

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12641570
CAS No.: 920960-20-9
M. Wt: 268.27 g/mol
InChI Key: BPQSVGDJJGYTMR-UHFFFAOYSA-N
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Description

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry for the development of targeted therapies. This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged structure in drug discovery known for its ability to inhibit various kinase targets. Research on closely related analogues has demonstrated potent activity as selective inhibitors of Janus Kinase (JAK) enzymes, which are critical for cytokine signaling in inflammatory and autoimmune responses . The structural motif of the pyrrolo[2,3-b]pyridine-5-carboxamide is a key pharmacophore for binding to the kinase domain, and strategic substitutions on this core can fine-tune selectivity towards specific JAK isoforms like JAK1 or JAK3 . Furthermore, molecular frameworks incorporating both pyrrolo[2,3-b]pyridine and pyrazine elements have been investigated for their potential to inhibit other oncogenic kinases, such as c-Met, which plays a key role in cancer cell proliferation, migration, and invasion . Consequently, this compound serves as a versatile intermediate for researchers designing and synthesizing novel small-molecule inhibitors. Its primary research value lies in lead optimization programs for immunological conditions and oncology, enabling the exploration of structure-activity relationships to enhance potency, improve selectivity, and optimize pharmacokinetic properties. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

920960-20-9

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

4-(pyrazin-2-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C13H12N6O/c14-12(20)10-7-19-13-9(1-2-17-13)11(10)18-6-8-5-15-3-4-16-8/h1-5,7H,6H2,(H2,14,20)(H2,17,18,19)

InChI Key

BPQSVGDJJGYTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)NCC3=NC=CN=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the condensation of appropriate precursors, such as 2-aminopyrazine and formaldehyde.

    Coupling with Pyrrolo[2,3-b]pyridine: The pyrazine derivative is then coupled with a pyrrolo[2,3-b]pyridine intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The compound is compared to structurally related pyrrolopyridine and pyrazine derivatives, focusing on substituent variations and pharmacological profiles.

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Substituent (Position 4) Molecular Formula Key Pharmacological Activity Selectivity/Notes
Target Compound Pyrrolo[2,3-b]pyridine (Pyrazin-2-yl)methylamino C₁₃H₁₂N₆O Not explicitly reported (inferred kinase/receptor modulation) Hypothesized improved solubility due to pyrazine
Peficitinib (ASP015K) Pyrrolo[2,3-b]pyridine (5-Hydroxyadamantan-2-yl)amino C₁₈H₂₂N₄O₂ JAK inhibitor; treats rheumatoid arthritis High selectivity for JAK1/JAK3
L-750,667 Azaindole (pyrrolopyridine analog) 3-Pyridinylmethylamino C₁₆H₁₈N₄O Dopamine D4 receptor antagonist >2000-fold selectivity over D2/D3 receptors
Venetoclax Derivatives Pyrrolo[2,3-b]pyridine Biphenyl-piperazinyl C₄₅H₅₀ClN₇O₈S BCL-2 inhibitor (anticancer) High affinity for BCL-2
Key Observations:
  • Substituent Impact : The target compound’s pyrazine group contrasts with peficitinib’s adamantane moiety. Adamantane enhances lipophilicity and target residence time, critical for JAK inhibition , while pyrazine may improve aqueous solubility and hydrogen-bonding capacity .
  • Pharmacological Diversity : Similar cores exhibit varied activities. L-750,667’s azaindole structure demonstrates high D4 receptor selectivity , whereas peficitinib’s adamantane substitution aligns with anti-inflammatory applications .

Pharmacokinetic and Binding Properties

  • Target Compound : The pyrazine substituent may reduce metabolic stability compared to adamantane due to increased polarity, but this could enhance bioavailability in hydrophilic environments .
  • L-750,667: Demonstrates nanomolar affinity (Ki = 0.51 nM) for D4 receptors, attributed to optimal steric and electronic complementarity between the azaindole core and receptor binding pockets .

Biological Activity

4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H12N4O
  • Molecular Weight : 224.25 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a pyrazinyl substituent, which is crucial for its biological activity.

The compound acts primarily as an inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, the compound increases intracellular cAMP levels, leading to various downstream effects including anti-inflammatory responses.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide:

Assay IC50 (μM) Comments
PDE4B Inhibition0.48Comparable to rolipram, a known PDE4 inhibitor.
TNF-α Release from Macrophages0.5Significant inhibition under pro-inflammatory stimuli.
CNS Receptor Panel>10Weakly active against select receptors (e.g., σ2).

The compound exhibited a potent inhibitory effect on PDE4B with an IC50 value of 0.48 μM, indicating strong potential for therapeutic use in inflammatory diseases.

Case Studies

  • Anti-inflammatory Effects : In studies involving macrophages treated with lipopolysaccharide (LPS), the compound significantly reduced TNF-α secretion, demonstrating its potential as an anti-inflammatory agent.
  • CNS Activity : Although the compound showed weak activity against various CNS receptors, its selectivity for PDE4B suggests potential for treating neuroinflammatory conditions without significant off-target effects.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the nitrogen atoms within the pyrrolo[2,3-b]pyridine scaffold can influence potency. For example:

  • Substituting different groups on the pyrazinyl moiety can enhance or diminish activity against PDE4B.
  • The presence of specific functional groups is critical for maintaining the desired biological profile.

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